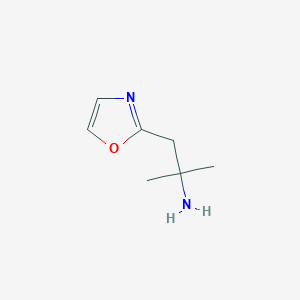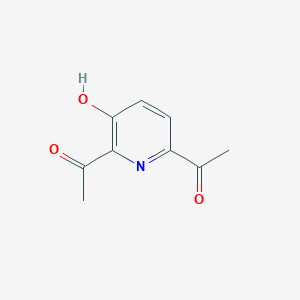
1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Scientific Research Applications
1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The acetyl and hydroxyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxypyridin-2-yl)ethanone: This compound has a similar structure but differs in the position of the hydroxyl group.
1-(2-Hydroxypyridin-3-yl)ethanone: Another similar compound with variations in the position of functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(6-acetyl-5-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-4-8(13)9(10-7)6(2)12/h3-4,13H,1-2H3 |
InChI Key |
YLIAYPGOLYRYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-3,4,5-triol](/img/structure/B14857744.png)
![2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide](/img/structure/B14857751.png)
![5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole](/img/structure/B14857752.png)
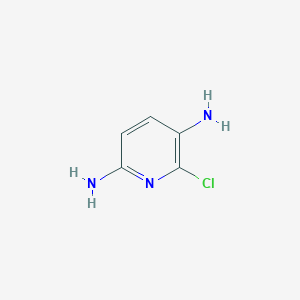
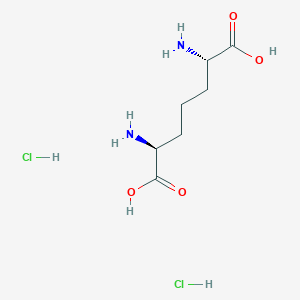
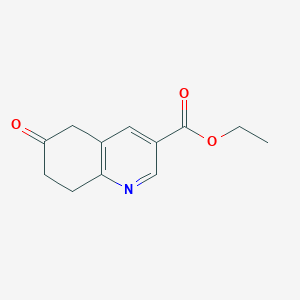
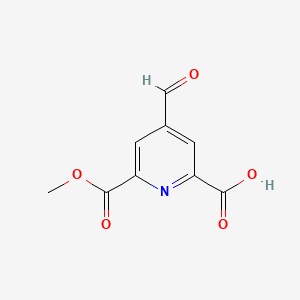
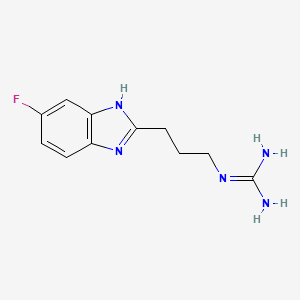

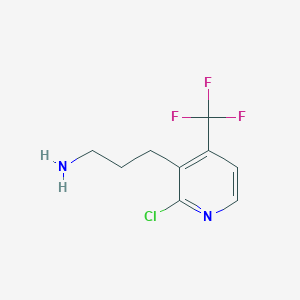
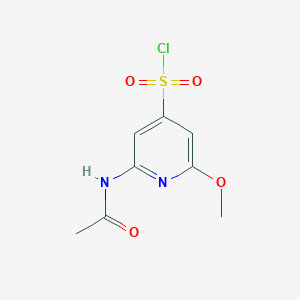
![N-Acetyl-L-Phenylalanyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14857824.png)

